molecular formula C21H19N3O3S B2844396 N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 873587-60-1

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2844396
CAS No.: 873587-60-1
M. Wt: 393.46
InChI Key: SYOJJQOIPVZXJQ-UHFFFAOYSA-N
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Description

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that features an imidazo[1,2-a]pyridine moiety. This compound is of significant interest due to its potential pharmacological activities, including its role as an inhibitor of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase .

Mechanism of Action

Target of Action

The compound N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxy-5-methylbenzene-1-sulfonamide, is a derivative of imidazopyridine . Imidazopyridine derivatives have been found to have a wide range of pharmacological activities . They have been evaluated for their inhibitory activities against acetyl cholinesterase (AChE), butyrylcholinesterase (BChE), and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes, making them potential targets for therapeutic intervention.

Mode of Action

Imidazopyridine derivatives are known to interact with their targets (such as ache, bche, and lox) and inhibit their activities . This interaction can lead to changes in the normal functioning of these enzymes, potentially altering various biological processes.

Biochemical Pathways

The inhibition of AChE, BChE, and LOX by imidazopyridine derivatives can affect several biochemical pathways. For instance, AChE and BChE are involved in the breakdown of acetylcholine, a neurotransmitter essential for nerve signal transmission. Inhibition of these enzymes can lead to an increase in acetylcholine levels, affecting neurological functions . On the other hand, LOX is involved in the metabolism of arachidonic acid, a key player in inflammation and immune responses. Inhibition of LOX can therefore impact these processes .

Result of Action

The inhibition of AChE, BChE, and LOX by this compound can lead to various molecular and cellular effects. For instance, it can affect nerve signal transmission due to increased acetylcholine levels, and it can also impact inflammation and immune responses due to altered arachidonic acid metabolism . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of neurological disorders or inflammatory conditions.

Future Directions

The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This review summarizes the most effective recent protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach includes the formation of the imidazo[1,2-a]pyridine core through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated synthesis platforms can also streamline the process, reducing the need for manual intervention and minimizing the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide is unique due to its specific combination of the imidazo[1,2-a]pyridine core with a sulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as an enzyme inhibitor and broadens its applicability in various fields of research .

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-15-6-11-19(27-2)20(13-15)28(25,26)23-17-9-7-16(8-10-17)18-14-24-12-4-3-5-21(24)22-18/h3-14,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOJJQOIPVZXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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